molecular formula C22H25NO8 B1238708 Narcotic acid CAS No. 55836-07-2

Narcotic acid

Cat. No.: B1238708
CAS No.: 55836-07-2
M. Wt: 431.4 g/mol
InChI Key: VJFNENWSKBLQDJ-ZVAWYAOSSA-N
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Description

Narcotic acid is a compound that falls under the category of narcotics, which are substances that produce analgesia, narcosis, and addiction. This compound is known for its potent analgesic properties, making it effective for the relief of severe pain. It interacts with specific receptor sites in the central nervous system to interfere with pain impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of narcotic acid involves several steps, starting from basic organic compounds. The process typically includes the following steps:

    Formation of the core structure: This involves the cyclization of a precursor compound under acidic or basic conditions.

    Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, or bases.

    Purification: The final product is purified using techniques like crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain safety and efficiency. Common methods include:

    Batch processing: Where the reactions are carried out in batches with careful monitoring of temperature, pressure, and pH.

    Continuous flow processing: This method allows for continuous production, which is more efficient and can be easily scaled up.

Chemical Reactions Analysis

Types of Reactions: Narcotic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into alcohols or amines.

    Substitution: Halogenation or nitration reactions can introduce halogens or nitro groups into the this compound structure.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products:

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Narcotic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various narcotic derivatives and analogs.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Narcotic acid exerts its effects by interacting with specific receptor sites in the central nervous system, particularly the opioid receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in pain modulation. When this compound binds to these receptors, it inhibits the release of neurotransmitters like acetylcholine, thereby reducing pain perception .

Comparison with Similar Compounds

Narcotic acid can be compared with other similar compounds, such as:

    Morphine: A natural opium alkaloid with potent analgesic properties.

    Codeine: A less potent derivative of morphine used for mild to moderate pain relief.

    Heroin: A semi-synthetic derivative of morphine with high potency and addiction potential.

    Methadone: A synthetic opioid used for pain management and opioid addiction treatment.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This interaction results in a different pharmacological profile compared to other narcotics, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO8/c1-23-8-7-11-9-14-20(31-10-30-14)21(29-4)15(11)17(23)18(24)12-5-6-13(27-2)19(28-3)16(12)22(25)26/h5-6,9,17-18,24H,7-8,10H2,1-4H3,(H,25,26)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFNENWSKBLQDJ-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2C1[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204427
Record name Narcotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55836-07-2
Record name Narcotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narcotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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